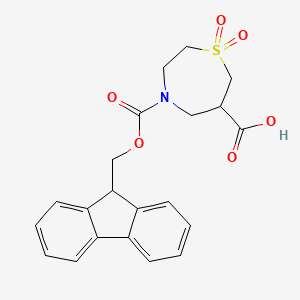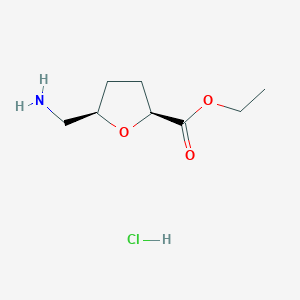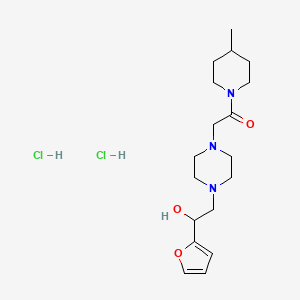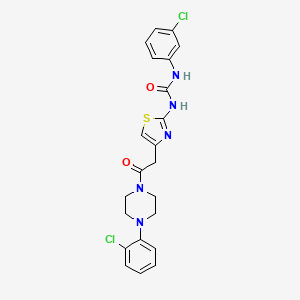
4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid typically involves multiple steps, starting with the preparation of the core thiazepane structure
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis often involves continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the field of organic synthesis and medicinal chemistry.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions. Its unique structure allows for the probing of biological systems and the development of new biochemical assays.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism by which 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(9H-Fluoren-9-ylmethoxycarbonyl)butanoic acid
4-(9H-Fluoren-9-ylmethoxycarbonyl)amino acid derivatives
Fluoren-9-ylmethoxycarbonyl-substituted thiazepanes
Uniqueness: 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for its diverse applications and potential advantages over similar compounds in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c23-20(24)14-11-22(9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJOIRIULPKTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-(3-Bromophenyl)cyclopropyl]methyl]-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2986817.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986819.png)
![2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2986821.png)
![(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2986822.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2986827.png)

![4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2986830.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2986835.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986838.png)
![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)
